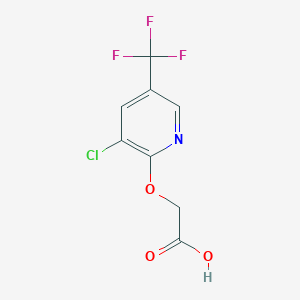

Acide (3-chloro-5-(trifluorométhyl)pyridin-2-yloxy)acétique

Vue d'ensemble

Description

(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is a chemical compound with the molecular formula C8H5ClF3NO3. It is a derivative of pyridine, characterized by the presence of a chloro group, a trifluoromethyl group, and an acetic acid moiety.

Applications De Recherche Scientifique

Industrie agrochimique

Les dérivés de TFMP sont largement utilisés dans la production de produits de protection des cultures en raison de leurs propriétés supérieures de lutte antiparasitaire par rapport aux insecticides traditionnels contenant du phényl .

Industrie pharmaceutique

La présence d'atomes de fluor dans les dérivés de TFMP peut améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques . Ils peuvent servir d'intermédiaires dans la synthèse de composés ayant des applications thérapeutiques potentielles.

Science des matériaux

Les dérivés de TFMP peuvent être utilisés comme précurseurs pour la fabrication de divers matériaux tels que des polymères, des colorants et des cristaux liquides . Le cycle pyridine peut servir de groupe fonctionnel pour fixer d'autres molécules, améliorant ainsi la solubilité et la stabilité.

Synthèse du fluazifop

Les dérivés de TFMP peuvent être des intermédiaires clés dans la synthèse du fluazifop, un herbicide utilisé pour le contrôle post-émergence des mauvaises herbes graminées .

Traitement de l'hépatite C

Certains dérivés de TFMP ont été utilisés dans la synthèse de molécules hybrides comme inhibiteurs de la NS5B pour le traitement potentiel de l'hépatite C .

Mécanisme D'action

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries, affecting various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (25558 g/mol) and other physical properties such as density (14±01 g/cm3) and boiling point (2794±400 °C at 760 mmHg) may influence its bioavailability .

Result of Action

The compound’s unique structure, which includes a trifluoromethyl group and a pyridine moiety, suggests that it may have significant biological activities .

Action Environment

The compound’s physicochemical properties, such as its density and boiling point, may be influenced by environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.

Hydrolysis: The ester linkage in the acetic acid moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized derivatives of the trifluoromethyl group.

Hydrolysis Products: Acetic acid and the corresponding pyridine derivative.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new agrochemicals and pharmaceuticals .

Biology:

- Investigated for its potential biological activity, including antimicrobial and herbicidal properties .

Medicine:

Industry:

Comparaison Avec Des Composés Similaires

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness: (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, combined with an acetic acid moiety. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research .

Activité Biologique

(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid, a compound with the molecular formula and CAS number 95355-49-0, has garnered interest in various fields, particularly in agrochemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClF₃NO₃ |

| Molecular Weight | 255.58 g/mol |

| CAS Number | 95355-49-0 |

| MDL Number | MFCD10568276 |

| Purity | ≥95% |

The biological activities of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid are attributed to its unique structural features, including the trifluoromethyl group and the pyridine ring. These characteristics enhance its interaction with biological targets, influencing various biochemical pathways:

- Agrochemical Applications : The compound is utilized for its herbicidal properties against specific weed species, functioning through mechanisms that inhibit plant growth by affecting hormone regulation and photosynthesis processes .

- Pharmaceutical Potential : In medicinal chemistry, derivatives of trifluoromethylpyridines have shown promise as anti-inflammatory and antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving bioavailability and cellular penetration .

Antimicrobial Activity

Research indicates that (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for these bacteria range from 10 µg/mL to 50 µg/mL, indicating moderate to strong antibacterial effects .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 12 µg/mL, comparable to standard antibiotics like vancomycin . -

Herbicidal Activity Assessment :

In agricultural research, field trials revealed that formulations containing this compound effectively controlled weed populations in maize crops. The application rates varied from 200 to 400 g/ha, with significant reductions in weed biomass observed .

Pharmacokinetics

Understanding the pharmacokinetics of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is crucial for evaluating its therapeutic potential:

- Absorption : Due to its lipophilic nature, the compound is readily absorbed through biological membranes.

- Distribution : It exhibits a wide distribution in tissues, facilitated by its molecular weight and structure.

- Metabolism and Excretion : Metabolic pathways involve phase I and phase II reactions, leading to various metabolites that may retain some biological activity.

Propriétés

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOSHSKOOHNGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184341 | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95355-49-0 | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95355-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.